4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
Description
This compound features a tricyclic scaffold comprising a benzo[4,5]thieno[3,2-d]pyrimidine core with a chlorine atom at position 4, a methyl group at position 8, and an amine at position 2 (CAS: 2102410-54-6; molecular formula: C₁₂H₁₄ClN₃S) . The chloro and methyl substituents modulate electronic and steric properties, while the 2-amine group serves as a hydrogen-bond donor for molecular interactions .
Properties
Molecular Formula |
C11H12ClN3S |
|---|---|
Molecular Weight |
253.75 g/mol |
IUPAC Name |
4-chloro-8-methyl-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3S/c1-5-2-3-7-6(4-5)8-9(16-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChI Key |
YZAHPWYJWFSDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation; alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine. Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further development in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In vivo studies using animal models of neurodegeneration showed that administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential therapeutic benefits in conditions like Alzheimer's disease.
Pest Control
The compound exhibits promising insecticidal properties against various agricultural pests. Its efficacy as a biopesticide is particularly noteworthy given the increasing need for sustainable pest management solutions.
Case Study: Efficacy Against Common Agricultural Pests
Field trials have shown that formulations containing this compound significantly reduce populations of pests such as aphids and whiteflies without adversely affecting non-target organisms.
Herbicidal Activity
Research indicates that this compound may possess herbicidal properties as well. Its mechanism involves disrupting photosynthesis in target plant species.
Case Study: Selectivity and Efficacy
Studies comparing the herbicidal effects on various plant species revealed a selective action against certain weeds while sparing crops. This selectivity is crucial for developing integrated weed management strategies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduced oxidative stress | |
| Insecticidal | Effective against aphids | |
| Herbicidal | Disruption of photosynthesis |
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of cancer cell proliferation . The compound may also interact with other molecular targets, including topoisomerases and histone deacetylases, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a) Pyrido vs. Benzo Fusion
- Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines: Example: 8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (compound 6 in ). The pyridine ring replaces the benzene ring, altering electron distribution.
b) Furo vs. Thieno Fusion
- Pyrido[3',2':4,5]furo[3,2-d]pyrimidines: Example: 8-Chloro-7,9-dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine (compound 5 in ). Substitution of thiophene (thieno) with furan (furo) introduces oxygen instead of sulfur, increasing polarity and reducing lipophilicity. This may impact blood-brain barrier permeability in neurological applications .
Substituent Modifications
a) Chloro and Methyl Positioning
- 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine (): Fluorine atoms increase electronegativity and metabolic resistance, offering distinct pharmacokinetic advantages over methyl-substituted analogs.
b) Amine Functionalization
- Pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidin-8-amines (): Amines at position 8 (vs. position 2 in the target compound) exhibit varied antitumor activities. For instance, morpholine or piperazine-derived amines enhance cytotoxicity in cancer cell lines .
- Acetohydrazide Derivatives (): Example: 2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide. The acetohydrazide side chain introduces additional hydrogen-bonding sites, improving selectivity for kinase inhibition but reducing oral bioavailability .
Biological Activity
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H12ClN3S
- Molecular Weight : 253.75 g/mol
- CAS Number : 2102412-35-9
- Melting Point : Not specified in the available literature.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-D]pyrimidine derivatives. In particular, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : In vitro studies showed that derivatives of thieno[3,2-D]pyrimidine exhibited IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-435 and HepG-2. The most potent derivative reported an IC50 of approximately 19 nM for microtubule depolymerization and antiproliferative effects .
The mechanism by which these compounds exert their anticancer effects often involves:
- Microtubule Depolymerization : This disrupts mitotic spindle formation during cell division.
- Kinase Inhibition : Certain derivatives have shown inhibition of key kinases involved in cancer progression, such as FLT3 .
Apoptosis Induction
Studies indicate that compounds related to this compound can induce apoptosis in cancer cells. For instance:
- In HT-29 cells, significant early apoptosis was observed with exposure to these compounds . The percentages of early apoptotic cells reached up to 74.9% compared to untreated controls.
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| This compound | ~19 | Microtubule depolymerization | MDA-MB-435 |
| Chloro-acetohydrazide derivative | 32.435 ± 5.5 | Kinase inhibition (FLT3) | Various |
| Thienopyrimidine pyrrole derivative | >50% drop at 10 µM | Apoptosis induction | HT-29 |
Case Studies and Research Findings
- Synthesis and Evaluation : Research has focused on synthesizing new derivatives based on the thieno[3,2-D]pyrimidine scaffold. These studies have generally found that modifications at specific positions (like the introduction of methyl groups) enhance biological activity .
- Antioxidant Activity : Some derivatives have also been evaluated for antioxidant properties. They showed comparable activity to ascorbic acid in inhibiting lipid oxidation .
- In Vivo Studies : Further research is needed to validate these findings in vivo and assess the therapeutic potential of these compounds in animal models.
Q & A
Q. What are the common synthetic routes for 4-chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine?
The compound is synthesized via multistep reactions involving cyclization, chlorination, and substitution. A representative method includes:
- Step 1 : Cyclocondensation of substituted thiophene derivatives with urea/thiourea under acidic conditions to form the pyrimidine core.
- Step 2 : Chlorination using POCl₃ at reflux to introduce the 4-chloro substituent .
- Step 3 : Alkylation or reductive amination (e.g., NaBH₃CN in methanol at pH 6) to install the 8-methyl group . Note: Optimization of reaction time and temperature is critical to minimize side products like over-chlorinated species .
Q. How is the compound structurally characterized in academic research?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C8) and aromaticity of the fused rings.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass for C₁₁H₁₂ClN₃S).
- X-ray Crystallography : For unambiguous confirmation of the tricyclic scaffold and substituent geometry .
Q. What are the primary biological targets or activities reported for this compound?
The compound exhibits:
- Muscarinic Acetylcholine Receptor M4 (mAChR M4) Modulation : Acts as a positive allosteric modulator, enhancing receptor sensitivity in neurological models .
- Anticonvulsant Activity : Demonstrated in tetrahydroisoquinoline derivatives with structural similarities .
- Enzyme Inhibition : Thieno-pyrimidine analogs show dihydrofolate reductase (DHFR) inhibition, suggesting potential antiproliferative applications .
Advanced Research Questions
Q. How can researchers design analogs to improve selectivity for mAChR M4 over other muscarinic subtypes?
- Substituent Engineering : Introduce bulky groups at C8 (e.g., methyl) to sterically hinder off-target binding .
- Computational Docking : Use molecular dynamics simulations to predict interactions with M4-specific allosteric pockets (e.g., Glide or AutoDock Vina) .
- Pharmacophore Modeling : Map key hydrogen bond donors/acceptors (e.g., NH₂ at C2) to align with M4 receptor topology .
Q. How should contradictory activity data between studies be addressed?
For example, anticonvulsant activity vs. mAChR modulation :
- Assay Validation : Confirm target engagement using orthogonal assays (e.g., radioligand binding for receptors vs. electrophysiology for ion channels).
- Structural Differentiation : Compare core scaffolds—cyclopenta-pyridine derivatives vs. benzo-thieno-pyrimidines —to isolate structure-activity relationships (SAR).
- Metabolite Analysis : Check for in situ conversion to active metabolites in different biological systems .
Q. What strategies optimize yield in reductive amination steps during synthesis?
- pH Control : Maintain pH 6–7 (acetic acid buffer) to stabilize the imine intermediate and enhance NaBH₃CN efficiency .
- Solvent Selection : Use methanol or THF for solubility of hydrophobic intermediates.
- Catalyst Screening : Test alternatives like ZnCl₂ or Ti(OiPr)₄ for challenging substrates .
Q. How can computational methods guide SAR studies for this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the C4 chloro position .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., methyl → ethyl at C8) .
- ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .
Methodological Considerations
Q. How to address low solubility in in vitro assays?
- Formulation : Use DMSO/cosolvent systems (e.g., PEG-400) with ≤0.1% final concentration to avoid cytotoxicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the NH₂ position to enhance aqueous solubility .
Q. What analytical techniques resolve isomeric impurities in the final product?
- Chiral HPLC : For enantiomeric separation (e.g., Chiralpak IG-3 column with hexane/isopropanol mobile phase).
- 2D NMR (NOESY) : Identify spatial proximity of substituents to distinguish regioisomers .
Q. How to validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
